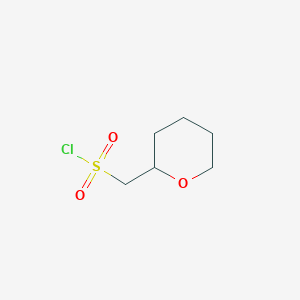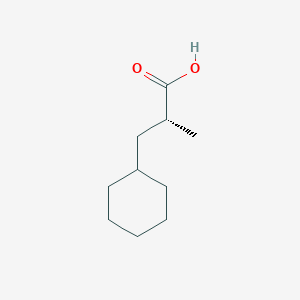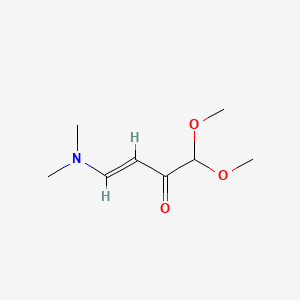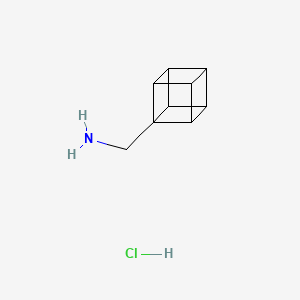
Oxan-2-ylmethanesulfonyl chloride
Overview
Description
Oxan-2-ylmethanesulfonyl chloride, also known as tetrahydro-2H-pyran-2-ylmethanesulfonyl chloride, is a chemical compound with the CAS Number: 187164-16-5 . It has a molecular weight of 198.67 . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11ClO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 . The compound contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic ether, and 1 sulfone . Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 198.67 . The compound’s InChI key isSMEXTXISKUYKPO-UHFFFAOYSA-N .
Scientific Research Applications
Trifluoromethanesulfonyl Chloride in Organic Synthesis
Research on trifluoromethanesulfonyl chloride, a compound closely related to Oxan-2-ylmethanesulfonyl chloride, highlights its utility in organic synthesis. Trifluoromethanesulfonyl chloride (CF3SO2Cl) is employed for the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, demonstrating its versatility in creating various chemical bonds crucial in organic synthesis. The compound reacts under reductive conditions, distinct from its sodium counterpart, which requires oxidative conditions. Its unique reactivity, including electrophilic chlorination, is exploited in enantioselective chlorination, showcasing its significance in the synthesis of enantiomerically enriched compounds (Chachignon, Guyon, & Cahard, 2017).
Advanced Oxidation Processes in Water Treatment
Sulfonyl chlorides, by extension, could be implicated in environmental chemistry, particularly in advanced oxidation processes (AOPs) for water treatment. Research assessing persulfate-based AOPs, which might involve related sulfonyl chloride compounds, indicates these processes as promising alternatives for degrading a wide range of organic pollutants in water. The activation mechanisms of persulfates, potentially relevant for sulfonyl chlorides, involve the generation of sulfate and hydroxyl radicals, providing a potent oxidative system for pollutant degradation. This indicates a role for sulfonyl chloride derivatives in enhancing or catalyzing environmental remediation techniques (Lee, von Gunten, & Kim, 2020).
properties
IUPAC Name |
oxan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEXTXISKUYKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B3111893.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3111919.png)


![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)
![Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B3111964.png)




